molecular formula C18H21NO2 B8485934 4-[(5-Phenylpentyl)amino]benzoic acid CAS No. 61439-75-6

4-[(5-Phenylpentyl)amino]benzoic acid

Cat. No.: B8485934
CAS No.: 61439-75-6
M. Wt: 283.4 g/mol
InChI Key: CUCWNEGRDFOXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Phenylpentyl)amino]benzoic acid is a synthetic derivative of para-aminobenzoic acid (PABA), a well-characterized scaffold in medicinal chemistry with significant research value . As a PABA analog, this compound is of primary interest in pharmaceutical research and development, particularly for the design of novel molecules with potential biological activities . The PABA moiety is a versatile building block found in a diverse range of therapeutic agents, including antimicrobials and antifolates, and its derivatives are frequently investigated for anticancer, anti-Alzheimer's, antibacterial, and anti-inflammatory properties . The structure of this specific compound, which features a 5-phenylpentyl chain linked via an amino group, suggests potential for enhanced lipophilicity and unique interaction with biological targets compared to the parent PABA molecule. In research settings, derivatives of p-aminobenzoic acid have been utilized as key intermediates in the synthesis of more complex chemical entities and have been explored as molecular targets in various biological processes . This product is intended for laboratory research purposes by qualified personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle all chemicals using appropriate personal protective equipment.

Properties

CAS No.

61439-75-6

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

4-(5-phenylpentylamino)benzoic acid

InChI

InChI=1S/C18H21NO2/c20-18(21)16-10-12-17(13-11-16)19-14-6-2-5-9-15-7-3-1-4-8-15/h1,3-4,7-8,10-13,19H,2,5-6,9,14H2,(H,20,21)

InChI Key

CUCWNEGRDFOXPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCNC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight key structural analogs of 4-[(5-Phenylpentyl)amino]benzoic acid, emphasizing differences in substituents, physicochemical properties, and biological activities:

Compound Substituent Molecular Formula Key Features Reference
This compound –NH–(CH₂)₅–C₆H₅ C₁₈H₂₁NO₂ Long hydrophobic chain; potential for enhanced bioavailability.
4-[(Phenylcarbamoyl)amino]benzoic acid –NH–C(O)–NH–C₆H₅ C₁₄H₁₂N₂O₃ Urea linkage; insecticidal activity against Spodoptera littoralis.
4-(Methylamino)benzoic acid –NH–CH₃ C₈H₉NO₂ Short alkyl chain; forms O–H⋯O hydrogen-bonded dimers in crystal lattice.
4-[(2-Phenylethyl)amino]benzoic acid –NH–(CH₂)₂–C₆H₅ C₁₅H₁₅NO₂ Intermediate chain length; hydrogen-bonding network stabilizes crystal packing.
4-(4-n-Pentylphenyl)benzoic acid –C₆H₄–(CH₂)₄–CH₃ C₁₈H₂₀O₂ Biphenyl structure; liquid crystal applications.
4-[(Benzoylcarbamothioyl)amino]benzoic acid –NH–C(S)–NH–C(O)–C₆H₅ C₁₅H₁₂N₂O₂S Thiourea group; possible antimicrobial or pesticidal activity.

Structural and Functional Insights

Chain Length and Hydrophobicity: The phenylpentyl chain in this compound provides greater hydrophobicity compared to shorter analogs like 4-(methylamino)benzoic acid or 4-[(2-phenylethyl)amino]benzoic acid . This may improve blood-brain barrier penetration or target binding in lipid-rich environments. In contrast, 4-(4-n-pentylphenyl)benzoic acid replaces the amino linker with a direct biphenyl bond, increasing rigidity and favoring applications in materials science (e.g., liquid crystals).

Bioactivity: Urea and thiourea derivatives (e.g., 4-[(phenylcarbamoyl)amino]benzoic acid ) exhibit insecticidal properties, suggesting that the target compound’s amino group could be modified to enhance pesticidal or pharmacological activity. The carboxylic acid group in all analogs enables salt formation or hydrogen bonding, critical for interactions with enzymes (e.g., cyclooxygenase) or receptors .

Crystallographic Behavior: Shorter-chain analogs like 4-(methylamino)benzoic acid form O–H⋯O hydrogen-bonded dimers, while longer chains (e.g., phenylethyl or phenylpentyl) may introduce steric hindrance, altering crystal packing and solubility .

Synthetic Routes: Similar compounds are synthesized via nucleophilic substitution (e.g., coupling amines with benzoic acid derivatives) or condensation reactions (e.g., Knoevenagel reaction for thiazolidinyl derivatives) . The phenylpentyl chain in the target compound could be introduced via alkylation of 4-aminobenzoic acid with 5-phenylpentyl bromide.

Q & A

Q. What crystallographic tools are effective for resolving structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and WinGX (for data integration) is recommended. For challenging cases (e.g., twinning or low-resolution data), employ SIR97 for direct-methods phasing. Cross-validate with spectroscopic data (e.g., Raman spectroscopy for polymorph identification, as shown in studies of analogous benzoic acids) .

Q. How can researchers analyze contradictory activity data in enzyme inhibition studies?

  • Methodological Answer :
  • Dose-Response Curves : Ensure assays cover a broad concentration range (e.g., 0.1–100 µM) to detect non-linear effects.
  • Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Control Experiments : Rule out aggregation artifacts via dynamic light scattering (DLS) or by adding detergents (e.g., 0.01% Triton X-100).
  • Structural Modeling : Dock the compound into target enzyme active sites (e.g., using AutoDock Vina) to rationalize discrepancies between computational predictions and experimental IC₅₀ values .

Q. What strategies mitigate polymorphism issues during crystallization for structural studies?

  • Methodological Answer :
  • Solvent Screening : Test polar (e.g., methanol/water) and non-polar (e.g., hexane/ethyl acetate) systems.
  • Seeding : Introduce microcrystals of a known polymorph to guide nucleation.
  • Polymer-Induced Heteronucleation (PIH) : Use tailored polymers (e.g., 2-((4-vinylphenyl)amino)benzoic acid copolymers) to control crystal growth, as demonstrated in studies of mefenamic acid .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodological Answer :
  • Synthetic Modifications : Vary the phenylpentyl chain length or introduce substituents (e.g., electron-withdrawing groups on the benzene ring) to assess steric/electronic effects.
  • Biological Assays : Test derivatives against relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR.
  • QSAR Modeling : Apply machine learning (e.g., Random Forest or SVM) to correlate molecular descriptors (e.g., logP, polar surface area) with activity data .

Data Contradiction & Validation

Q. How should researchers address inconsistencies between computational and experimental LogP values?

  • Methodological Answer :
  • Experimental Measurement : Use shake-flask HPLC to determine LogP experimentally.
  • Computational Cross-Check : Compare results from multiple software (e.g., ChemAxon, ACD/Labs) and adjust parameters (e.g., atomic contribution models).
  • Structural Analysis : Assess protonation states (via pKa prediction tools) and tautomeric forms, which may affect hydrophobicity .

Q. What validation steps are critical when reporting novel biological activity for this compound?

  • Methodological Answer :
  • Dose Reproducibility : Confirm activity across ≥3 independent experiments.
  • Selectivity Profiling : Test against related off-target enzymes/proteins.
  • Orthogonal Assays : Validate enzyme inhibition with a secondary method (e.g., calorimetry for binding affinity).
  • Cytotoxicity Screening : Use MTT or resazurin assays to rule out nonspecific cell death .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.